molecular formula C7H15N3O2 B13141653 3-(Piperazin-1-yl)-D-Ala-OH

3-(Piperazin-1-yl)-D-Ala-OH

Cat. No.: B13141653
M. Wt: 173.21 g/mol
InChI Key: GCKHCMMDWJZKBQ-ZCFIWIBFSA-N
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Description

3-(Piperazin-1-yl)-D-Ala-OH is a compound that features a piperazine ring attached to the D-alanine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-D-Ala-OH typically involves the coupling of piperazine with D-alanine. One common method includes the use of protecting groups to safeguard the amino and carboxyl groups of D-alanine during the reaction. The piperazine is then introduced through a nucleophilic substitution reaction, followed by deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is crucial for its application in pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-D-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Piperazin-1-yl)-D-Ala-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-D-Ala-OH involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, which may result in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-D-Ala-OH is unique due to its combination of a piperazine ring with D-alanine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

(2R)-2-amino-3-piperazin-1-ylpropanoic acid

InChI

InChI=1S/C7H15N3O2/c8-6(7(11)12)5-10-3-1-9-2-4-10/h6,9H,1-5,8H2,(H,11,12)/t6-/m1/s1

InChI Key

GCKHCMMDWJZKBQ-ZCFIWIBFSA-N

Isomeric SMILES

C1CN(CCN1)C[C@H](C(=O)O)N

Canonical SMILES

C1CN(CCN1)CC(C(=O)O)N

Origin of Product

United States

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